磺胺吡啶-d4

描述

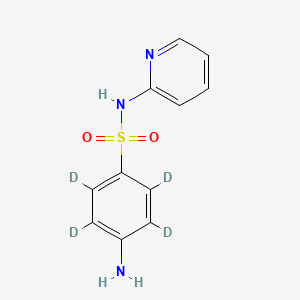

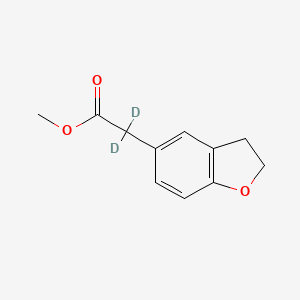

Sulfapyridine-d4: is an isotopically labeled derivative of sulfapyridine, a sulfonamide antibiotic. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This labeling is particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic investigations. Sulfapyridine itself is known for its antibacterial properties and has been used to treat infections caused by sensitive bacteria.

科学研究应用

Chemistry: Sulfapyridine-d4 is used as a reference standard in analytical chemistry to study the behavior of sulfonamide antibiotics under different conditions. Its isotopic labeling allows for precise tracking and quantification in complex mixtures.

Biology: In biological research, Sulfapyridine-d4 is employed in metabolic studies to understand the biotransformation of sulfonamide antibiotics in living organisms. It helps in identifying metabolic pathways and intermediates.

Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sulfonamide antibiotics. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes.

Industry: In the pharmaceutical industry, Sulfapyridine-d4 is used in the development and validation of analytical methods for quality control of sulfonamide antibiotics. It ensures the accuracy and reliability of analytical results.

作用机制

Target of Action

Sulfapyridine-d4, like its parent compound Sulfapyridine, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .

Mode of Action

Sulfapyridine-d4 acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the substrate para-aminobenzoic acid (PABA) and binds to the active site of the enzyme, thereby preventing the synthesis of folic acid . This inhibition disrupts the folic acid metabolism cycle, leading to a halt in bacterial multiplication .

Biochemical Pathways

The primary biochemical pathway affected by Sulfapyridine-d4 is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, Sulfapyridine-d4 prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for bacterial growth and replication .

Pharmacokinetics

Sulfonamides, including Sulfapyridine-d4, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . .

Result of Action

The molecular effect of Sulfapyridine-d4’s action is the inhibition of folic acid synthesis, leading to a halt in bacterial growth and multiplication . On a cellular level, this results in the inability of the bacteria to proliferate, thereby controlling the spread of the bacterial infection .

Action Environment

The efficacy and stability of Sulfapyridine-d4, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of certain anions can significantly affect the degradation of similar compounds . .

生化分析

Biochemical Properties

Sulfapyridine-d4, like its parent compound Sulfapyridine, is known to interact with various enzymes and proteins. It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication . By inhibiting this enzyme, Sulfapyridine-d4 can effectively halt the growth of bacteria.

Cellular Effects

The effects of Sulfapyridine-d4 on cells are primarily related to its antibacterial properties. It inhibits the multiplication of bacteria by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . This disruption of folic acid synthesis affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sulfapyridine-d4 involves its interaction with the bacterial enzyme dihydropteroate synthetase. It acts as a competitive inhibitor, blocking the enzyme’s ability to process the substrate para-aminobenzoic acid (PABA), which is necessary for the synthesis of folic acid . This inhibition disrupts the folic acid metabolism cycle, leading to a halt in bacterial growth and multiplication .

Metabolic Pathways

Sulfapyridine-d4, similar to Sulfapyridine, is likely to be involved in the folic acid metabolism pathway in bacteria . It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid from the substrate PABA

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Sulfapyridine-d4 involves the reaction of deuterated methanesulfonamide with 4-amino-2,6-dimethylpyridine. The reaction typically occurs in an appropriate solvent under controlled conditions to ensure the incorporation of deuterium atoms. The process involves several steps, including the initial formation of an intermediate compound, followed by purification and isolation of the final product .

Industrial Production Methods: Industrial production of Sulfapyridine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling accuracy.

化学反应分析

Types of Reactions: Sulfapyridine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert Sulfapyridine-d4 to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted sulfonamides.

相似化合物的比较

Sulfapyridine: The non-deuterated form of Sulfapyridine-d4, used as an antibacterial agent.

Sulfasalazine: A prodrug that is metabolized into sulfapyridine and 5-aminosalicylic acid, used in the treatment of inflammatory bowel disease.

Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.

Uniqueness: Sulfapyridine-d4 is unique due to its isotopic labeling with deuterium atoms. This labeling provides distinct advantages in scientific research, particularly in studies requiring precise tracking and quantification. The deuterium atoms also confer stability to the compound, making it a valuable tool in various analytical applications.

属性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECHUMIMRBOMGK-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676146 | |

| Record name | 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189863-86-2 | |

| Record name | 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)

![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)